molecular formula C7H14N2O B13509633 6-Oxa-2,9-diazaspiro[4.5]decane

6-Oxa-2,9-diazaspiro[4.5]decane

Cat. No.: B13509633
M. Wt: 142.20 g/mol
InChI Key: CPPSBWQRGQADKY-UHFFFAOYSA-N
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Description

6-Oxa-2,9-diazaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like Raney nickel.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with Raney nickel

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the vanin-1 enzyme, which is involved in metabolic processes and inflammation . The compound’s structure allows it to fit into the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-2,9-diazaspiro[45]decane is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

6-oxa-2,9-diazaspiro[4.5]decane

InChI

InChI=1S/C7H14N2O/c1-2-8-5-7(1)6-9-3-4-10-7/h8-9H,1-6H2

InChI Key

CPPSBWQRGQADKY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNCCO2

Origin of Product

United States

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